Oxidation-State-Dependent Kinase Selectivity: 1,4-Dihydro vs. 4-Oxo Indeno[1,2-c]pyrazole Scaffolds
CAS 130946-61-1 (1,4-dihydro) is the reduced form of the indeno[1,2-c]pyrazole scaffold. Its direct 4-oxo counterpart, CAS 130946-60-0, has been developed as a cyclin-dependent kinase (CDK) inhibitor scaffold [1]. The CDK patent literature explicitly distinguishes the 4-one series as potent CDK1–9 inhibitors, a pharmacological profile not reported for the 1,4-dihydro series [2]. Selecting the dihydro compound over the 4-one analog ensures avoidance of CDK-mediated cell cycle interference when the research objective is tyrosine kinase or angiogenesis pathway interrogation.
| Evidence Dimension | Primary pharmacological target class |
|---|---|
| Target Compound Data | Tyrosine kinase inhibition (angiogenesis-related kinases); no reported CDK activity [1] |
| Comparator Or Baseline | CAS 130946-60-0 (4-one analog): potent CDK1–9 inhibitor scaffold [2] |
| Quantified Difference | Qualitative target class divergence (TK vs. CDK); distinct chemotype-enzyme engagement profiles |
| Conditions | Patent-derived pharmacological classification (WO-9917770-A1 for TKs; US6407103 for CDKs) |
Why This Matters
The oxidation state at C4 fundamentally redirects kinase selectivity, making the dihydro and 4-one scaffolds non-interchangeable for target-based screening.
- [1] Arnold LD, Xu Y, Barlozzari T, Rafferty P, Hockley M, Turner A. Indeno[1,2-c]pyrazole derivatives for inhibiting tyrosine kinase activity. WIPO Patent WO-9917770-A1, published 1999-04-15. View Source
- [2] Nugiel DA, Etzkorn AM, Vidwans A, Benfield PA, Boisclair M, Burton CR, et al. Indeno[1,2-c]pyrazol-4-ones and their uses. US Patent 6,407,103 B1, issued 2002-06-18. View Source
